An In-depth Technical Guide to the Chemical Properties of 1,8-Dioxacyclotetradecane-2,9-dione
An In-depth Technical Guide to the Chemical Properties of 1,8-Dioxacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dioxacyclotetradecane-2,9-dione is a cyclic ester, specifically a dilactone, with a 14-membered ring. Its structure, containing two ester functional groups, makes it a valuable monomer for the synthesis of aliphatic polyesters. These polyesters are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability, offering potential applications in drug delivery systems, medical implants, and tissue engineering. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1,8-Dioxacyclotetradecane-2,9-dione, with a focus on experimental details and potential for further research and development.
Chemical and Physical Properties
1,8-Dioxacyclotetradecane-2,9-dione is a white solid at room temperature. The key physical and chemical properties are summarized in the table below. It is important to distinguish this compound from its nitrogen-containing analogue, 1,8-diazacyclotetradecane-2,9-dione, as the presence of oxygen atoms in the ring significantly influences its chemical behavior, particularly its hydrogen-bonding capacity.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| CAS Number | 1020-83-3 | |
| Melting Point | 112 °C | |
| Boiling Point | 442.1 °C (Predicted) | |
| Appearance | White Solid | |
| Solubility | Soluble in many organic solvents. |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 1,8-Dioxacyclotetradecane-2,9-dione. Below is a summary of expected spectral data.
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to the methylene protons of the aliphatic chain. The protons adjacent to the oxygen atoms of the ester groups will be shifted downfield. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon of the ester groups (typically in the range of 170-180 ppm), and signals for the methylene carbons of the aliphatic chain. |
| FT-IR (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration of the ester functional groups (typically around 1730-1750 cm⁻¹), and C-O stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 228.136, corresponding to the exact mass of the molecule. |
Experimental Protocols
Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione
A common method for the synthesis of cyclic esters like 1,8-Dioxacyclotetradecane-2,9-dione is the cyclodimerization of the corresponding hydroxy acid, in this case, 6-hydroxyhexanoic acid.[3][4]
Protocol: Cyclodimerization of 6-Hydroxyhexanoic Acid
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Reaction Setup: A solution of 6-hydroxyhexanoic acid in a suitable high-boiling, non-polar solvent (e.g., toluene or xylene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
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Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the esterification is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the cyclic dimer.
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1,8-Dioxacyclotetradecane-2,9-dione.
Caption: Workflow for the synthesis of 1,8-Dioxacyclotetradecane-2,9-dione.
Lipase-Catalyzed Ring-Opening Polymerization (ROP)
1,8-Dioxacyclotetradecane-2,9-dione is a key monomer for the enzymatic synthesis of aliphatic polyesters. Lipase-catalyzed ROP is an environmentally friendly method that proceeds under mild conditions.[5]
Protocol: Lipase-Catalyzed ROP of 1,8-Dioxacyclotetradecane-2,9-dione
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Materials: 1,8-Dioxacyclotetradecane-2,9-dione, immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B), and an anhydrous solvent (e.g., toluene).
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Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the monomer and the immobilized lipase are suspended in the anhydrous solvent.
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Reaction Conditions: The reaction mixture is stirred at a mild temperature (typically 60-80 °C) for a specified period (ranging from hours to days).
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Monitoring the Polymerization: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the resulting polymer.
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Polymer Isolation: After the desired reaction time, the enzyme is removed by filtration. The polymer is then precipitated by adding the reaction solution to a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration and dried under vacuum.
Caption: Workflow for the lipase-catalyzed ROP of 1,8-Dioxacyclotetradecane-2,9-dione.
Applications in Drug Development
The primary relevance of 1,8-Dioxacyclotetradecane-2,9-dione to drug development lies in its role as a monomer for creating biodegradable polyesters. These polymers can be engineered to have specific properties for various pharmaceutical applications.
Drug Delivery Systems
Polyesters derived from 1,8-Dioxacyclotetradecane-2,9-dione are expected to exhibit properties similar to other well-studied aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL). These materials are used to formulate controlled-release drug delivery systems.[1] The polymer can be formulated into nanoparticles, microparticles, or implants that encapsulate a therapeutic agent. The degradation of the polyester matrix in the body leads to a sustained release of the drug over an extended period. This approach can improve patient compliance and reduce side effects by maintaining a steady therapeutic concentration of the drug.
Caption: Conceptual workflow for a drug delivery system using the derived polyester.
Conclusion
1,8-Dioxacyclotetradecane-2,9-dione is a versatile monomer with significant potential in the development of advanced biomaterials. Its ability to undergo lipase-catalyzed ring-opening polymerization provides a green chemistry route to biocompatible and biodegradable polyesters. For researchers and professionals in drug development, the polyesters derived from this monomer offer a promising platform for creating innovative controlled-release drug delivery systems. Further research into the synthesis of copolymers with other lactones could lead to materials with a wide range of tunable physical and degradation properties, expanding their utility in the pharmaceutical and biomedical fields.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Dioxacyclotetradecane-2,9-dione | C12H20O4 | CID 10868051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
- 4. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
